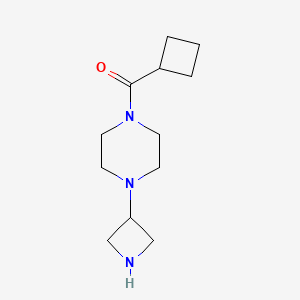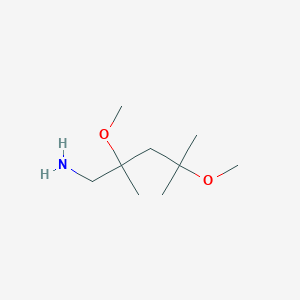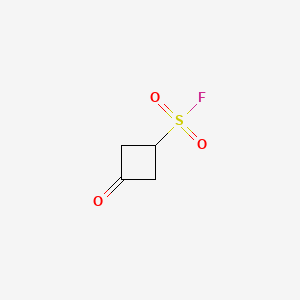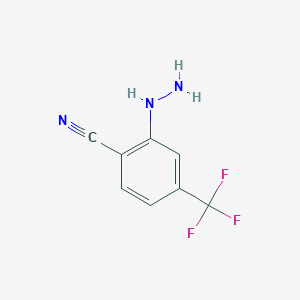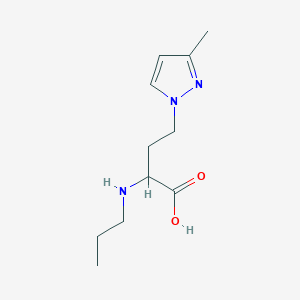![molecular formula C8H13N B15327152 rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane](/img/structure/B15327152.png)
rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S,5S,6S)-3-azatricyclo[4210,2,5]nonane is a complex organic compound with a unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane typically involves multiple steps, starting from simpler organic molecules. One common method involves the intramolecular N-alkylation of a suitable precursor in the presence of a base . This reaction forms the tricyclic structure characteristic of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophiles or electrophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Materials Science: Its tricyclic structure can be exploited in the development of new materials with unique properties, such as high stability or specific electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism by which rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The specific pathways involved vary depending on the context of its use, such as in medicinal chemistry or biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- rac-(1R,2S,5R,6S)-9-oxatricyclo[4.2.1.0,2,5]nonan-3-one
- rac-(1R,2R,3S,5R,6S)-9-oxatricyclo[4.2.1.0,2,5]nonan-3-ol
- rac-(1R,2S,3R,5R,6S)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol
Uniqueness
rac-(1R,2S,5S,6S)-3-azatricyclo[4.2.1.0,2,5]nonane is unique due to its specific tricyclic structure and the presence of an azatricyclic ring. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
Propriétés
Formule moléculaire |
C8H13N |
|---|---|
Poids moléculaire |
123.20 g/mol |
Nom IUPAC |
(1R,2S,5S,6S)-3-azatricyclo[4.2.1.02,5]nonane |
InChI |
InChI=1S/C8H13N/c1-2-6-3-5(1)7-4-9-8(6)7/h5-9H,1-4H2/t5-,6+,7+,8-/m0/s1 |
Clé InChI |
SMYDSCCMFGGJQF-OSMVPFSASA-N |
SMILES isomérique |
C1C[C@@H]2C[C@H]1[C@@H]3[C@H]2NC3 |
SMILES canonique |
C1CC2CC1C3C2NC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


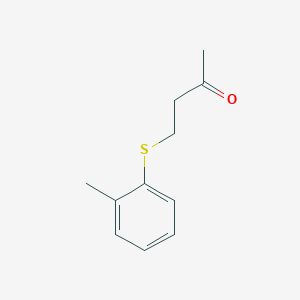
![N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrochloride](/img/structure/B15327077.png)
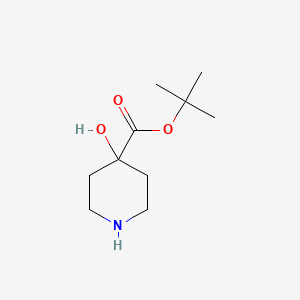
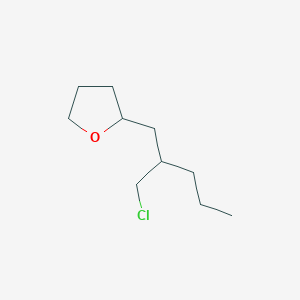
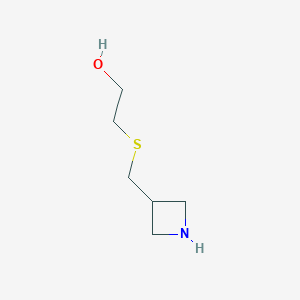
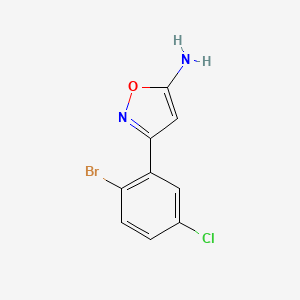

![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
